molecular formula C28H32N4O3 B611967 Pacritinib CAS No. 937272-79-2

Pacritinib

Cat. No. B611967
M. Wt: 472.57868
InChI Key: HWXVIOGONBBTBY-ONEGZZNKSA-N
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Description

Pacritinib is a kinase inhibitor used to treat intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis . It works on the immune system and is a macrocyclic protein kinase inhibitor .


Synthesis Analysis

The synthesis of Pacritinib involves the reaction of intermediate 118 and 113. 114 was subjected to a reaction with 115, which afforded 116. This compound underwent an alkylation reaction to generate 119 .


Molecular Structure Analysis

Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3CD135 (FLT3) .


Chemical Reactions Analysis

Pacritinib has an oxygen-linked macrocyclic core structure developed by Cell Therapeutics. The synthetic procedure employed was the reaction of intermediate 118 and 113 .


Physical And Chemical Properties Analysis

Pacritinib has a molecular weight of 472.589 g·mol −1 and a chemical formula of C28H32N4O3 .

Scientific Research Applications

Treatment of Myelofibrosis

  • Scientific Field : Hematology
  • Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
  • Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
  • Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .

Treatment of Graft-Versus-Host Disease

  • Scientific Field : Immunology
  • Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .

Treatment of Anemia

  • Scientific Field : Hematology
  • Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .

Treatment of Myelofibrosis

  • Scientific Field : Hematology
  • Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
  • Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
  • Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .

Treatment of Graft-Versus-Host Disease

  • Scientific Field : Immunology
  • Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .

Treatment of Anemia

  • Scientific Field : Hematology
  • Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .

Treatment of Myelofibrosis

  • Scientific Field : Hematology
  • Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
  • Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
  • Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .

Treatment of Graft-Versus-Host Disease

  • Scientific Field : Immunology
  • Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .

Treatment of Anemia

  • Scientific Field : Hematology
  • Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .

Future Directions

Pacritinib, a selective Jak2 inhibitor, was approved in 2022 to treat patients with symptomatic MF and a platelet count lower than 50 × 10 9 /L. Several other Jak inhibitors are in development to extend therapeutic benefits to those with either anemia or thrombocytopenia . The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs). Therefore, therapeutic development has traditionally focused on inhibition of the JAK-STAT pathway .

properties

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045679
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
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Product Name

Pacritinib

CAS RN

937272-79-2
Record name Pacritinib
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Record name Pacritinib [USAN:INN]
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Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pacritinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)-
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Record name PACRITINIB
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